[(2-bromo-1,3-thiazol-4-yl)difluoromethyl]phosphonic acid
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Overview
Description
[(2-bromo-1,3-thiazol-4-yl)difluoromethyl]phosphonic acid is a compound that features a thiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of bromine, fluorine, and phosphonic acid groups in its structure makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-bromo-1,3-thiazol-4-yl)difluoromethyl]phosphonic acid typically involves the reaction of 2-bromo-1,3-thiazole with difluoromethylphosphonic acid. The reaction conditions often require the use of a suitable solvent, such as dimethyl sulfoxide (DMSO), and a base, such as triethylamine, to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[(2-bromo-1,3-thiazol-4-yl)difluoromethyl]phosphonic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the thiazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can undergo reduction reactions to form thiazolidines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as DMSO or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include substituted thiazoles with various functional groups.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include thiazolidines.
Scientific Research Applications
[(2-bromo-1,3-thiazol-4-yl)difluoromethyl]phosphonic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the thiazole ring.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of [(2-bromo-1,3-thiazol-4-yl)difluoromethyl]phosphonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can interact with the active sites of enzymes, potentially inhibiting their activity. The bromine and phosphonic acid groups can also participate in binding interactions, enhancing the compound’s overall efficacy .
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-1,3-thiazole
- Difluoromethylphosphonic acid
- Thiazole derivatives
Uniqueness
[(2-bromo-1,3-thiazol-4-yl)difluoromethyl]phosphonic acid is unique due to the combination of the thiazole ring with bromine, fluorine, and phosphonic acid groups. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
2694728-11-3 |
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Molecular Formula |
C4H3BrF2NO3PS |
Molecular Weight |
294 |
Purity |
95 |
Origin of Product |
United States |
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